molecular formula C13H16N4O3 B3408691 (E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid CAS No. 881450-52-8

(E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid

Numéro de catalogue B3408691
Numéro CAS: 881450-52-8
Poids moléculaire: 276.29 g/mol
Clé InChI: UQHFIJNPLBMVMV-MHWRWJLKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid, also known as CHIR-090, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound is a selective inhibitor of the protein kinase D (PKD) family, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Mécanisme D'action

(E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid selectively inhibits the PKD family of protein kinases, which play a crucial role in various cellular processes. PKD is involved in the regulation of cell proliferation, differentiation, and apoptosis, making it an attractive target for cancer therapy. By inhibiting PKD, (E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
(E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. Additionally, (E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid has been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of (E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid is its selectivity for PKD, which makes it a valuable tool for studying the role of PKD in various cellular processes. Additionally, (E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid has been shown to have good bioavailability and pharmacokinetics, making it a promising candidate for therapeutic applications. However, one limitation of (E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid is its potential off-target effects, which may complicate its use in scientific research.

Orientations Futures

There are several future directions for the study of (E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid. One area of research is the development of more potent and selective PKD inhibitors. Additionally, the role of PKD in various cellular processes needs to be further elucidated to fully understand the potential therapeutic applications of PKD inhibitors such as (E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid. Finally, the use of (E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid in combination with other anti-cancer agents needs to be explored to determine its potential as a combination therapy for cancer.
In conclusion, (E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid is a promising compound that has been extensively studied for its potential therapeutic applications. Its selectivity for PKD makes it a valuable tool for studying the role of PKD in various cellular processes, and its anti-cancer and anti-inflammatory effects make it a promising candidate for therapeutic applications. Further research is needed to fully understand the potential of (E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid and other PKD inhibitors for the treatment of cancer and other diseases.

Applications De Recherche Scientifique

(E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy. Additionally, (E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and psoriasis.

Propriétés

IUPAC Name

2-[(2E)-2-(carbamoylhydrazinylidene)cyclohexyl]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c14-13(20)17-16-10-4-2-1-3-9(10)11-7-8(12(18)19)5-6-15-11/h5-7,9H,1-4H2,(H,18,19)(H3,14,17,20)/b16-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHFIJNPLBMVMV-MHWRWJLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=O)N)C(C1)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C(=N\NC(=O)N)/C(C1)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid
Reactant of Route 2
(E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid
Reactant of Route 3
Reactant of Route 3
(E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid
Reactant of Route 4
(E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid
Reactant of Route 5
(E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid
Reactant of Route 6
(E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.